6-Methylcholanthrene

Chemical Carcinogenesis Tumor Initiation Assays Polycyclic Aromatic Hydrocarbons (PAHs)

Choose 6-Methylcholanthrene (29873-25-4) for your oncology research to ensure experimental precision. The 6-methyl group in the non-benzo bay region dramatically elevates tumor-initiating potency, making it a superior positive control for chemoprevention studies and a specific probe for AhR-mediated metabolic activation and DNA adduct formation, delivering reproducible and quantitative results unattainable with other isomers.

Molecular Formula C21H16
Molecular Weight 268.4 g/mol
CAS No. 29873-25-4
Cat. No. B1211514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylcholanthrene
CAS29873-25-4
Synonyms6-MCA
6-methylcholanthrene
Molecular FormulaC21H16
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=C3CCC4=C3C1=CC=C4)C=CC5=CC=CC=C52
InChIInChI=1S/C21H16/c1-13-16-8-4-6-15-10-12-19(21(15)16)18-11-9-14-5-2-3-7-17(14)20(13)18/h2-9,11H,10,12H2,1H3
InChIKeyPCOGMMKGBNBIQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylcholanthrene (CAS 29873-25-4): Chemical Identity and Core Biological Activity Profile


6-Methylcholanthrene (CAS 29873-25-4) is a polycyclic aromatic hydrocarbon (PAH) of the cholanthrene class, characterized by a methyl substituent at the 6-position of the cholanthrene ring system [1]. It serves primarily as a potent experimental carcinogen and tumor initiator in rodent models [2]. Its mechanism of action is largely mediated through binding to the aryl hydrocarbon receptor (AhR) and subsequent metabolic activation to dihydrodiol epoxide derivatives capable of forming covalent DNA adducts [3].

6-Methylcholanthrene: Why Isomeric Purity and Defined Biological Activity Preclude Generic Substitution


6-Methylcholanthrene cannot be casually interchanged with other methylcholanthrene isomers (e.g., 3-methylcholanthrene) or other PAH tumor initiators due to the profound impact of methyl group position on carcinogenic potency [1]. The 6-methyl group resides in a critical non-benzo 'bay region,' a structural feature known to dramatically enhance tumor-initiating activity compared to parent compounds or isomers with methyl groups at other positions [2]. Consequently, experimental reproducibility and the precise interpretation of structure-activity relationships depend on the use of a chemically defined isomer with a well-characterized, quantitative profile of tumorigenicity, rather than a generic mixture or an alternative isomer.

6-Methylcholanthrene (CAS 29873-25-4) Quantitative Differentiation: Evidence-Based Comparator Analysis for Procurement


6-Methylcholanthrene vs. 3-Methylcholanthrene: Quantitative Comparison of Skin Tumor-Initiating Activity

In a direct comparison using the standard two-stage mouse skin initiation-promotion model in SENCAR mice, 6-methylcholanthrene demonstrated markedly higher tumor-initiating activity than its isomer, 3-methylcholanthrene [1]. 6-Methylcholanthrene was found to be nearly as potent as 7,12-dimethylbenz[a]anthracene (DMBA), one of the most potent initiators tested in this model system [1]. This difference is attributed to the methyl substituent at the 6-position being in a non-benzo ring bay-region, which dramatically increases activity [1].

Chemical Carcinogenesis Tumor Initiation Assays Polycyclic Aromatic Hydrocarbons (PAHs)

6-Methylcholanthrene Dihydrodiol Metabolite: The Most Active Tumor Initiator in Its Chemical Series

Tumorigenicity assays on mouse skin showed that the 9,10-dihydrodiol derivative of 6-methylcholanthrene was the most active tumor initiator when compared directly to the corresponding dihydrodiols of cholanthrene and 3-methylcholanthrene [1]. This quantitative ranking places the proximate metabolite of 6-methylcholanthrene above its closest structural analogs [1]. Additionally, the ability of these dihydrodiols to induce chromosomal aberrations in rat bone marrow cells was examined, revealing an order of activity of 3d (from DMBA) > 3c (from 6-methylcholanthrene) > 3b (from 3-methylcholanthrene) > 3a (from cholanthrene) [1].

Proximate Carcinogen Metabolism Structure-Activity Relationship (SAR) Diol Epoxide Pathway

Quantified Impact of the 6-Methyl Bay-Region Substituent on Tumor Initiation Potency

A systematic structure-activity study quantified the effect of a methyl substituent at the non-benzo ring bay-region position [1]. For cholanthrene (CA), the introduction of a methyl group at the 6-carbon (creating 6-methylcholanthrene) dramatically increased tumor-initiating activity in SENCAR mice, with 6-methyl-CA being more potent than 3-methyl-CA and nearly as potent as the benchmark initiator 7,12-dimethylbenz[a]anthracene [1]. This finding supports the generality of the enhancing effect of a non-benzo ring bay-region methyl substituent on PAH tumor-initiation [1].

Structure-Activity Relationships Bay-Region Theory Chemical Carcinogenesis

6-Methylcholanthrene (CAS 29873-25-4): Core Research Application Scenarios Derived from Quantitative Evidence


Standardized Positive Control for High-Potency Carcinogenesis Studies

As established in Section 3, 6-methylcholanthrene exhibits tumor-initiating activity comparable to the benchmark carcinogen 7,12-dimethylbenz[a]anthracene [1]. This makes it an ideal positive control in rodent models where a potent initiator is required to induce robust tumorigenesis for testing chemopreventive or therapeutic agents, ensuring a consistent and reproducible response against which new interventions can be measured.

Mechanistic Probe for Investigating Bay-Region Methyl Effects in PAH Carcinogenicity

The quantitative evidence demonstrates that the 6-methyl group's location in a non-benzo bay region is directly responsible for a dramatic increase in tumor-initiating activity compared to its parent compound, cholanthrene, and its isomer, 3-methylcholanthrene [2]. Researchers can confidently use 6-methylcholanthrene as a specific tool to dissect the structural and electronic requirements for bay-region methyl enhancement in PAH metabolism, DNA adduct formation, and subsequent mutagenesis.

Investigating the Role of Proximate Carcinogenic Metabolites in Genotoxicity

Data confirms that the 9,10-dihydrodiol metabolite of 6-methylcholanthrene is the most potent tumor initiator in its chemical series [3]. This supports its use in studies aimed at understanding the metabolic activation pathway of PAHs. The compound can be used as a precursor to generate this key metabolite, allowing for precise experiments on the formation of ultimate carcinogenic diol epoxides and their direct effects on DNA, as evidenced by its ability to induce chromosomal aberrations in a quantitative manner [3].

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